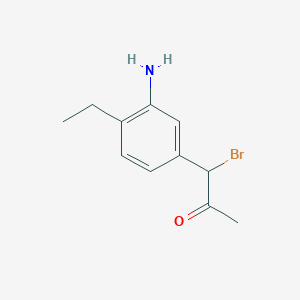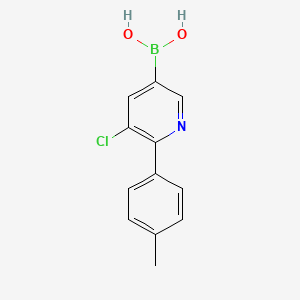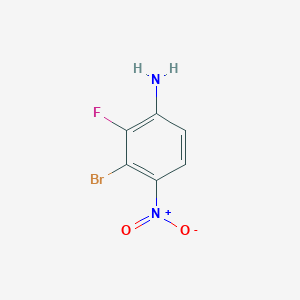
(2e)-3-(4-Bromophenyl)-2-buten-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-3-(4-Bromophenyl)-2-buten-1-ol is an organic compound characterized by the presence of a bromophenyl group attached to a butenol structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-Bromophenyl)-2-buten-1-ol typically involves the reaction of 4-bromobenzaldehyde with an appropriate alkene under specific conditions. One common method is the Wittig reaction, where a phosphonium ylide reacts with 4-bromobenzaldehyde to form the desired product. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
(2E)-3-(4-Bromophenyl)-2-buten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond can be reduced to form a saturated alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-(4-bromophenyl)-2-buten-1-one.
Reduction: Formation of 3-(4-bromophenyl)-butan-1-ol.
Substitution: Formation of 3-(4-methoxyphenyl)-2-buten-1-ol.
科学研究应用
(2E)-3-(4-Bromophenyl)-2-buten-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (2E)-3-(4-Bromophenyl)-2-buten-1-ol involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (2E)-1-(4-Bromophenyl)-3-(4-methylphenyl)-2-propen-1-one
- (2E)-1-(4-Bromophenyl)-3-(4-chlorophenyl)-2-propen-1-one
Uniqueness
(2E)-3-(4-Bromophenyl)-2-buten-1-ol is unique due to its specific structural features, such as the presence of both a bromophenyl group and a butenol moiety. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds.
属性
分子式 |
C10H11BrO |
|---|---|
分子量 |
227.10 g/mol |
IUPAC 名称 |
3-(4-bromophenyl)but-2-en-1-ol |
InChI |
InChI=1S/C10H11BrO/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-6,12H,7H2,1H3 |
InChI 键 |
UVKXFXLNMAMGFI-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)C1=CC=C(C=C1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


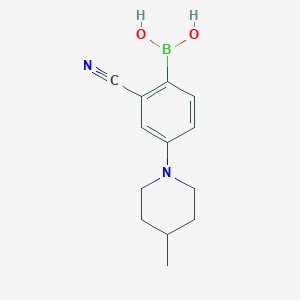





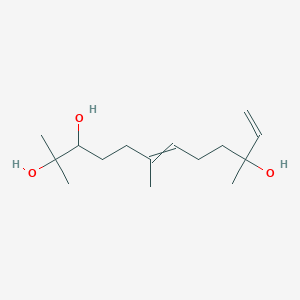
![N-Benzoyl-5'-O-[bis(4-methoxyphenyl)phenylmethyl]-2'-deoxy-2'-fluoroadenosine 3'-[2-cyanoethyl N,N-bis(1-methylethyl)phosphoramidite]](/img/structure/B14070956.png)
![3,4-Dihydro-2-methyl-2H-benzo[b][1,4]oxazine; 2,3-Dihydro-2-methylbenzo[b][1,4]oxazine; 2-Methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B14070966.png)
